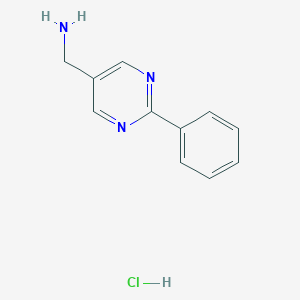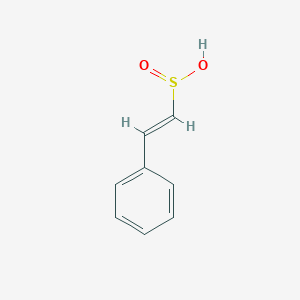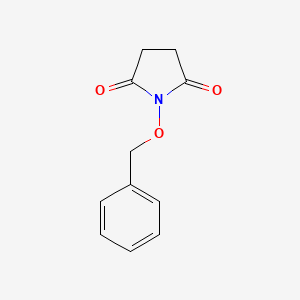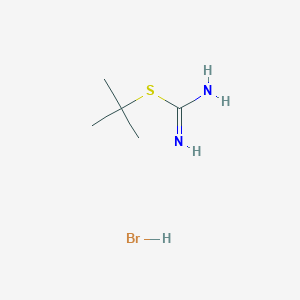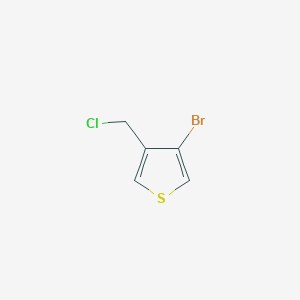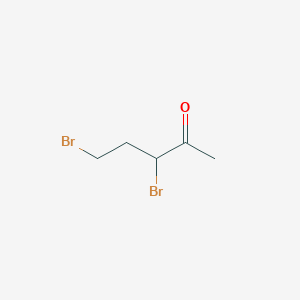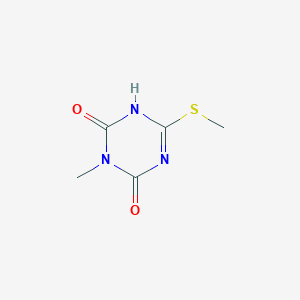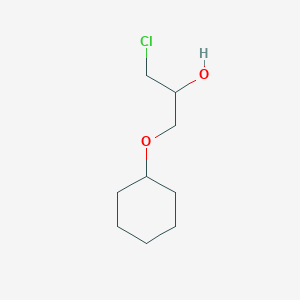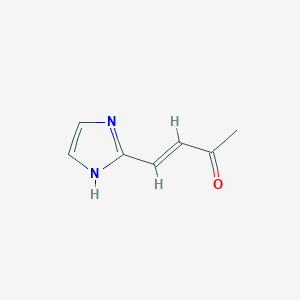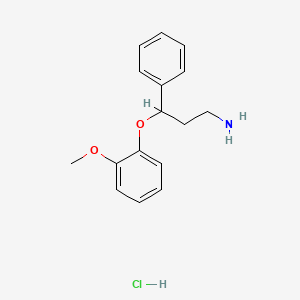
1-Carboxyindane-1-acetic acid anhydride
Descripción general
Descripción
1-Carboxyindane-1-acetic acid anhydride is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is also known by other names such as 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione and Spiro[furan-3(4H),1’-[1H]indene]-2,5-dione, 2’,3’-dihydro . This compound is part of the broader class of acid anhydrides, which are known for their reactivity and versatility in organic synthesis.
Mecanismo De Acción
Target of Action
It has been suggested that it may interact with theRegulatory protein E2 of the Human papillomavirus type 11 . This protein plays a crucial role in the replication and transcription of the virus, making it a potential target for antiviral drugs .
Mode of Action
It is believed to interact with its target protein, potentially altering its function and inhibiting the replication and transcription of the virus .
Biochemical Pathways
Given its potential interaction with the regulatory protein e2, it may impact theviral replication and transcription pathways .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, efficacy, and safety profile .
Result of Action
If it indeed interacts with the regulatory protein e2, it could potentially inhibit the replication and transcription of the human papillomavirus type 11, thereby exerting an antiviral effect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the drug’s action .
Análisis Bioquímico
Biochemical Properties
2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation . Additionally, 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can change over time. The stability and degradation of this compound are critical factors that determine its long-term effects on cellular function. Studies have shown that 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues . The localization of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.
Métodos De Preparación
1-Carboxyindane-1-acetic acid anhydride can be synthesized through various methods. One common approach involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method can produce both symmetrical and unsymmetrical acid anhydrides. The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.
In industrial settings, the production of acid anhydrides often involves the dehydration of carboxylic acids or the reaction of carboxylic acids with acetic anhydride . These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
1-Carboxyindane-1-acetic acid anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are carboxylic acids, esters, and amides, respectively .
Aplicaciones Científicas De Investigación
1-Carboxyindane-1-acetic acid anhydride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
1-Carboxyindane-1-acetic acid anhydride can be compared to other acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its indane-based structure, which can impart different physical and chemical properties . Similar compounds include:
Acetic anhydride: Commonly used in the production of acetate esters and acetylation reactions.
Benzoic anhydride: Used in the synthesis of benzoate esters and other derivatives.
Propiedades
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAHNQEJPFBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204131 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72735-51-4 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72735-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


